molecular formula C9H9N3 B7877432 N-methylquinoxalin-6-amine

N-methylquinoxalin-6-amine

Cat. No. B7877432
M. Wt: 159.19 g/mol
InChI Key: GZMXKADHQNGTDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methylquinoxalin-6-amine is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methylquinoxalin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methylquinoxalin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Imaging of β-Amyloid Plaques

    N-methylquinoxalin-6-amine derivatives, specifically 2-(4-(2-[(18)F]fluoroethoxy)phenyl)-N-methylquinoxalin-6-amine and 2-(4-(2-(2-(2-[(18)F]fluoroethoxy)ethoxy)ethoxy)phenyl)-N-methylquinoxalin-6-amine, have been found to display high binding affinity to Aβ(1-42) aggregates. These compounds could be potential PET imaging agents for Aβ plaques in the human brain, aiding in the diagnosis of Alzheimer's disease (Yu et al., 2012).

  • Antimicrobial Activity

    Quinoxaline derivatives have been explored for their antimicrobial properties. The synthesis of various quinoxaline derivatives by replacing the C2 chlorine with an ether linkage attached to a benzene ring resulted in new compounds with optimized antimicrobial activity (Singh et al., 2010).

  • Reductive Amination in Synthesis

    N-Methyl- and N-alkylamines are important in academic research and industrial production. A study demonstrates an expedient reductive amination process for the selective synthesis of N-methylated and N-alkylated amines using Co3O4-based catalysts, showcasing the role of N-methylquinoxalin-6-amine in synthetic chemistry (Senthamarai et al., 2018).

  • Cancer Research

    N-methylquinoxalin-6-amine derivatives have been found to be potent apoptosis inducers and show efficacy as anticancer agents. One derivative in particular showed excellent blood-brain barrier penetration and efficacy in cancer models (Sirisoma et al., 2009).

  • Development of Enzyme Inhibitors

    Quinoxaline derivatives have been used in the preparation of small libraries of 6-aminoquinoxalines, potent inhibitors of JNK Stimulatory Phosphatase-1 (JSP-1), showcasing their application in enzyme inhibition and potentially in therapeutic development (Zhang et al., 2006).

  • Study of Biogenic Amines and Pharmacology

    N-Methylated amines, including those derived from quinoxaline, have been studied in relation to their physiological actions, such as effects on blood pressure, respiration, and smooth muscle. This highlights their importance in pharmacological research (Fassett & Hjort, 1938).

  • Liquid Chromatographic Analysis

    N-methylquinoxalin-6-amine derivatives have been used in the synthesis of compounds for liquid chromatographic fluorimetric assays, aiding in the analysis of trace amounts of biological and chemical compounds (McLellan & Thornalley, 1992).

  • Photoredox Catalysis in Organic Synthesis

    The metal-free C(sp2)-H/N-H cross-dehydrogenative coupling of quinoxalinones with aliphatic amines under visible-light photoredox catalysis showcases the application of quinoxaline derivatives in advanced organic synthesis (Wei et al., 2018).

properties

IUPAC Name

N-methylquinoxalin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-10-7-2-3-8-9(6-7)12-5-4-11-8/h2-6,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMXKADHQNGTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=NC=CN=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylquinoxalin-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.